N'-(4-carbamoylphenyl)-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide
Description
This compound features an ethanediamide (oxalamide) backbone linking two aromatic moieties: a 4-carbamoylphenyl group and a 3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl group. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfone and amide interactions .
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c19-16(23)12-5-7-13(8-6-12)20-17(24)18(25)21-14-3-1-4-15(11-14)22-9-2-10-28(22,26)27/h1,3-8,11H,2,9-10H2,(H2,19,23)(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBJYLNRXMCDNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4-carbamoylphenyl)-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. The compound features a thiazolidine moiety and an amide functional group, which contribute to its interaction with various biological targets.
Structural Characteristics
The molecular structure of this compound can be summarized as follows:
- Backbone : Ethanediamide
- Substituents :
- A phenyl ring with a carbamoyl group
- A second phenyl ring attached to a thiazolidine derivative
This unique combination of functional groups may enhance the compound's biological activity compared to similar compounds.
Antibacterial Properties
Compounds containing thiazolidine structures have been studied extensively for their antibacterial properties. For example, related thiazolidin-4-one compounds have demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . In one study, a thiazolidin-4-one derivative exhibited inhibition percentages of 88.46% against E. coli and 91.66% against S. aureus .
Antioxidant Activity
The antioxidant capabilities of thiazolidine derivatives are also noteworthy. The presence of specific substituents on the phenyl rings can enhance antioxidant activity, as demonstrated in various studies where structural modifications led to increased radical scavenging abilities .
Anticancer Activity
This compound may also exhibit anticancer properties. Compounds with similar scaffolds have shown promising results against various cancer cell lines. For instance, certain thiazolidin derivatives have been reported to inhibit the growth of leukemia and CNS cancer cell lines by significant percentages (up to 84.19%) in preliminary screenings conducted by the National Cancer Institute .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound's ability to interact with specific enzymes or receptors involved in bacterial growth and cancer cell proliferation plays a crucial role.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be beneficial. Below is a table summarizing the activities of selected thiazolidine derivatives:
| Compound Name | Antibacterial Activity (%) | Antioxidant Activity (%) | Anticancer Activity (%) |
|---|---|---|---|
| Thiazolidin-4-one A | 88.46 (E. coli) | 81.8 (ABTS assay) | 72.11 (CNS) |
| Thiazolidin-4-one B | 91.66 (S. aureus) | 75.0 (DPPH assay) | 84.19 (Leukemia MOLT-4) |
| N'-(4-carbamoyl...) | TBD | TBD | TBD |
Case Studies
Several case studies highlight the effectiveness of thiazolidine derivatives in clinical and laboratory settings:
- Antibacterial Efficacy : A study demonstrated that modifications to the phenyl substituent significantly improved antibacterial activity against E. coli and S. aureus.
- Antioxidant Potential : Research indicated that certain thiazolidine derivatives exhibited high radical scavenging activity, suggesting potential for therapeutic applications in oxidative stress-related conditions.
- Anticancer Screening : In vitro tests showed that specific structural modifications in thiazolidine compounds led to enhanced inhibition rates against various cancer cell lines.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Analogs
*Estimated based on molecular formulas.
Key Observations:
- Sulfone vs. Sulfonamide : The target compound and ’s analog share the 1,1-dioxothiazolidine sulfone group, which improves metabolic stability compared to thiazolidines without sulfone modifications .
Key Observations:
- Common Use of EDC/HOBt : Most analogs, including the target compound, utilize carbodiimide-based coupling for amide bond formation, ensuring high yields and mild conditions .
Physicochemical and Crystallographic Properties
- Solubility : The hydroxyethyl group in ’s analog improves aqueous solubility (~327 Da) compared to the target compound’s carbamoylphenyl group, which may increase logP and membrane permeability .
- Crystal Packing : Analogs like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide form inversion dimers via N–H⋯N hydrogen bonds (R²²(8) motifs), suggesting the target compound may exhibit similar stability-enhancing interactions .
- Software for Structural Analysis : SHELX and WinGX () are widely used for crystallographic refinement, implying structural data for the target compound could be resolved using these tools .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for synthesizing N'-(4-carbamoylphenyl)-N-[3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]ethanediamide, and what critical conditions must be controlled?
- Methodology : Multi-step organic synthesis is typically employed, involving amide coupling reactions and heterocyclic ring formation. Key steps include:
- Temperature control (e.g., 0–5°C for sensitive intermediates) and inert atmospheres (argon/nitrogen) to prevent oxidation or hydrolysis .
- Use of coupling reagents like EDCI/HOBt for amide bond formation and purification via column chromatography or recrystallization .
- Critical Conditions : Monitor reaction pH for nucleophilic substitutions and avoid moisture to prevent side reactions (e.g., thiazolidine ring degradation) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Primary Methods :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm connectivity and stereochemistry. 2D NMR (e.g., COSY, HSQC) resolves complex coupling patterns in aromatic regions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .
- X-ray Crystallography : Single-crystal analysis provides bond lengths/angles and confirms 3D conformation. Use SHELX software for refinement .
Q. What key structural features have been derived from computational or crystallographic studies?
- Structural Insights :
- The thiazolidine-1,1-dioxide ring adopts a puckered conformation, with S=O bond lengths averaging 1.43 Å (X-ray) .
- Density-functional theory (DFT) predicts electron-withdrawing effects of the carbamoyl group, influencing charge distribution in the ethanediamide backbone .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
- Methodology :
- Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311+G(d,p) to compute electron density, HOMO-LUMO gaps, and Fukui indices for electrophilic/nucleophilic sites .
- Validate predictions against experimental UV-Vis spectra or redox potentials. For example, the Colle-Salvetti correlation-energy formula can refine electron density models .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., spectroscopic vs. DFT results)?
- Approaches :
- Cross-validate DFT geometries with X-ray crystallography. Adjust solvent models (e.g., PCM for polar solvents) to align computed NMR shifts with experimental data .
- Re-examine basis set adequacy or include dispersion corrections (e.g., D3-BJ) for non-covalent interactions .
Q. How can researchers design experiments to elucidate biological targets or mechanisms of action for this compound?
- Experimental Design :
- In Vitro Assays : Screen against kinase or protease panels to identify inhibition profiles. Use fluorescence polarization for binding affinity (Kd) measurements .
- Molecular Docking : Align the compound with protein active sites (e.g., using AutoDock Vina) and validate via mutagenesis studies .
Q. What are the challenges in optimizing reaction conditions to improve synthetic yield or purity?
- Optimization Strategies :
- Employ Design of Experiments (DoE) to test variables (temperature, catalyst loading). For example, higher yields (>70%) are achieved in ethanol at 60°C versus room temperature .
- Monitor intermediates via TLC or inline IR spectroscopy to identify side products early .
Q. What challenges arise in determining the 3D structure of this compound, and how can they be addressed?
- Challenges & Solutions :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
